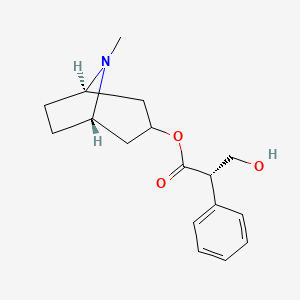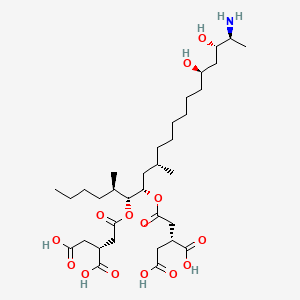
フモニシンB2
概要
説明
Fumonisin B2 is a fumonisin mycotoxin produced by the fungi Fusarium verticillioides and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . Fumonisin B2 is more cytotoxic than fumonisin B1 .
Synthesis Analysis
Fumonisins are synthesized by a polyketide pathway and involve at least 16 clustered genes that encode biosynthetic enzymes and regulatory and transport proteins in Fusarium .Molecular Structure Analysis
The molecular formula of Fumonisin B2 is C34H59NO14 . It is a fumonisin that is (2S,3S,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,14,15-triol in which the hydroxy groups at positions 14 and 15 have each been esterified by condensation with the 1-carboxy group of 3-carboxyglutaric acid .Physical And Chemical Properties Analysis
Fumonisin B2 has a molecular weight of 705.8 g/mol . It is a primary amino compound, a diol, and a diester .科学的研究の応用
ブロイラー鶏の飼料および糞便における分析
フモニシンB2は、B1およびB3とともに、その加水分解代謝産物(HFB1、HFB2およびHFB3)は、ブロイラー鶏の飼料および糞便において定量的に測定できます . これは、超高速液体クロマトグラフィーとタンデム質量分析(UPLC-MS/MS)を組み合わせた方法を用いて行います . この方法は、鶏におけるフモニシンとその加水分解形態の移動と変換を調査し、さらに食物連鎖における曝露リスクを評価することを可能にします .
子豚における解毒
This compoundは、特にB1とともに、主にフザリウム・ベルチシロイデスとフザリウム・プロリフェラトゥムによって生成され、動物飼料の一般的な汚染物質です . これらは、動物と人間の健康の両方に深刻な脅威をもたらします . フモニシンを効率的かつ特異的に非毒性または低毒性の代謝産物に変換する微生物酵素の使用は、最も有望なアプローチとして登場しています . 2つのカルボキシルエステラーゼ、FumD(FUM zyme®)とFumDSBは、子豚における解毒効果について評価されています .
トウモロコシ製品からの回収
This compoundは、周囲温度から150°Cまでの温度と溶媒組成がトウモロコシ製品からのフモニシン回収に与える影響を調べるために使用できます . これは、さまざまな条件下でのフモニシンの安定性と抽出効率を理解するのに役立ち、正確な検出と定量化に不可欠です .
作用機序
Target of Action
Fumonisin B2 primarily targets the enzyme sphingosine acyltransferase, also known as ceramide synthase . This enzyme plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are vital components of cell membranes and have various biological functions .
Mode of Action
Fumonisin B2 interacts with its target by acting as a potent inhibitor of ceramide synthase . By inhibiting this enzyme, Fumonisin B2 disrupts the normal metabolism of sphingolipids . This disruption can lead to an accumulation of sphingoid bases and a decrease in complex sphingolipids .
Biochemical Pathways
The primary biochemical pathway affected by Fumonisin B2 is the sphingolipid metabolism pathway . The inhibition of ceramide synthase by Fumonisin B2 leads to a disruption in the balance of sphingolipids within the cell . This disruption can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known that fumonisin b2 can be found in various agricultural commodities, particularly maize, indicating that it can be absorbed and distributed in organisms that consume these commodities .
Result of Action
The disruption of sphingolipid metabolism by Fumonisin B2 can lead to various molecular and cellular effects. It has been reported that Fumonisin B2 is more cytotoxic than Fumonisin B1 . The cytotoxicity of Fumonisin B2 is likely due to the induction of apoptosis, or programmed cell death, in affected cells .
Action Environment
The action of Fumonisin B2 can be influenced by various environmental factors. For instance, the production of Fumonisin B2 by Fusarium fungi is affected by environmental conditions such as temperature and humidity . Furthermore, the contamination of agricultural commodities by Fumonisin B2 can be influenced by factors such as crop variety, geographical location, and storage conditions .
Safety and Hazards
将来の方向性
The potential risks of fumonisins to animal and human health are associated almost exclusively with F. verticillioides or F. proliferatum-contaminated maize . Future initiatives to better understand the relationship between fumonisins and human health should emphasize validation of biomarkers, such as urinary fumonisin B1 concentration, as well as comparative studies to determine which animal models are most relevant to humans .
特性
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPXZQHTDAXOZ-STOIETHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891857 | |
| Record name | Fumonisin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116355-84-1 | |
| Record name | Fumonisin B2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116355-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumonisin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumonisin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumonisin B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4WHT4MKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fumonisin B2?
A1: Fumonisin B2 (FB2), similar to its structural analogue Fumonisin B1, disrupts sphingolipid metabolism. [, , ] It does so by inhibiting ceramide synthase, a key enzyme in the biosynthesis of sphingolipids. []
Q2: What are the downstream consequences of FB2's interference with sphingolipid metabolism?
A2: The inhibition of ceramide synthase by FB2 leads to an accumulation of sphinganine and a decrease in complex sphingolipids. [, , ] This disruption in the balance of sphingolipids can trigger various cellular responses, including apoptosis, oxidative stress, and inflammation. [, , ]
Q3: What is the molecular formula and weight of Fumonisin B2?
A3: The molecular formula of Fumonisin B2 is C42H71NO15, and its molecular weight is 827.99 g/mol. []
Q4: Are there any characteristic spectroscopic data available for Fumonisin B2 identification?
A4: Yes, Fumonisin B2 can be identified using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The presence of an amino group, identifiable by a peak at 1636-1639 cm-1, is a strong indicator of FB2 presence in samples. [] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is widely used for FB2 identification and quantification. [, , , ]
Q5: Which fungi are known to produce Fumonisin B2?
A5: While Fumonisin B2 was initially associated with Fusarium species, recent research has revealed its production by Aspergillus niger. [, , , , ] This finding is significant because A. niger is commonly used in various industrial processes and is present in a wide range of food products. []
Q6: Do all strains of Aspergillus niger produce FB2?
A6: No, not all A. niger strains produce FB2. Research suggests that the presence of the fum8 gene, part of the fumonisin biosynthetic gene cluster, is correlated with FB2 production in A. niger. []
Q7: Are there specific environmental conditions that favor FB2 production?
A7: Yes, certain factors influence FB2 production. Studies have shown that A. niger produces more FB2 in media with high sugar or salt content, indicating that water activity plays a crucial role. [] Additionally, temperatures between 25-30°C appear to be optimal for FB2 production by A. niger. []
Q8: In which food and feed products has Fumonisin B2 been detected?
A8: Fumonisin B2 has been detected in various products, including:
- Cereals: Corn, wheat, and rice. []
- Dried fruits: Raisins and figs. [, ]
- Beverages: Coffee, wine, and beer. [, , ]
- Spices: Chilli, paprika, and ginger. []
Q9: Does the processing of food products affect FB2 levels?
A9: While some studies suggest FB2 is relatively stable during processing, research is ongoing to fully understand the impact of different processing methods on FB2 levels in food. [] For instance, FB2 can bind to components in corn-based products during processing, leading to the formation of “bound fumonisins” that might be missed by standard analytical methods. []
Q10: What are the known toxic effects of Fumonisin B2 in animals?
A10: Similar to FB1, FB2 disrupts sphingolipid metabolism in animals. [, ] Studies have shown that it can cause:
- Liver and kidney damage: In poultry, FB2 exposure has been linked to liver and kidney damage, even at relatively low levels. [, ]
- Immune suppression: FB2 exposure can suppress the immune system in poultry, making them more susceptible to infections. []
Q11: What are the common methods used for the detection and quantification of Fumonisin B2?
A11: The most common methods used for FB2 analysis include:
- HPLC coupled with fluorescence detection: This method involves derivatizing FB2 with a fluorescent reagent before HPLC separation and detection. []
- HPLC coupled with MS or MS/MS: This technique offers high sensitivity and selectivity for FB2 detection and quantification in complex matrices. [, , , ]
- FTIR spectroscopy: This method provides a rapid screening tool for identifying FB2 based on its spectral fingerprint. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((2R,3S)-1-((((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxobutan-2-yl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
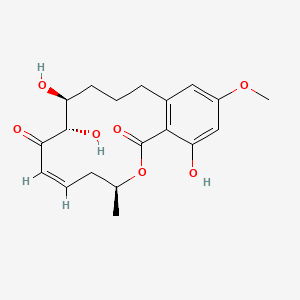

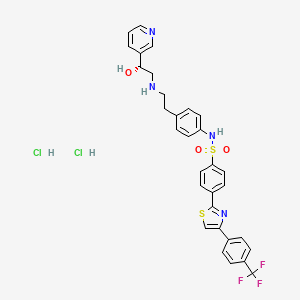
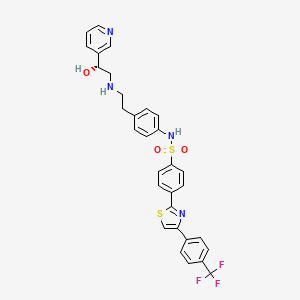
![methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate](/img/structure/B1674108.png)
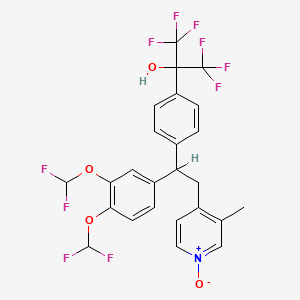
![(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B1674114.png)
![[18F]-Spa-RQ](/img/structure/B1674115.png)
![5-chloro-4-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B1674116.png)
![7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1674117.png)


